{[4-(2-Cyanophenyl)phenyl]methyl}boronic acid
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Overview
Description
{[4-(2-Cyanophenyl)phenyl]methyl}boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is particularly notable for its utility in Suzuki–Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds in the synthesis of complex organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of {[4-(2-Cyanophenyl)phenyl]methyl}boronic acid typically involves the reaction of 4-(2-cyanophenyl)phenylmethyl bromide with a boronic acid derivative under palladium-catalyzed conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like toluene or ethanol .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency .
Chemical Reactions Analysis
Types of Reactions: {[4-(2-Cyanophenyl)phenyl]methyl}boronic acid primarily undergoes Suzuki–Miyaura coupling reactions. It can also participate in other types of reactions such as oxidation, reduction, and substitution .
Common Reagents and Conditions:
Suzuki–Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reactants and conditions used. In Suzuki–Miyaura coupling, the product is typically a biaryl compound .
Scientific Research Applications
{[4-(2-Cyanophenyl)phenyl]methyl}boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of {[4-(2-Cyanophenyl)phenyl]methyl}boronic acid in Suzuki–Miyaura coupling involves the formation of a palladium complex with the boronic acid. This complex undergoes oxidative addition, transmetalation, and reductive elimination steps to form the desired carbon-carbon bond . The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst .
Comparison with Similar Compounds
- Phenylboronic acid
- 4-Methylphenylboronic acid
- 4-Cyanophenylboronic acid
Comparison: {[4-(2-Cyanophenyl)phenyl]methyl}boronic acid is unique due to the presence of both a cyanophenyl and a phenyl group, which can influence its reactivity and selectivity in chemical reactions. Compared to phenylboronic acid, it offers additional functionalization possibilities due to the cyanophenyl group .
Properties
IUPAC Name |
[4-(2-cyanophenyl)phenyl]methylboronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BNO2/c16-10-13-3-1-2-4-14(13)12-7-5-11(6-8-12)9-15(17)18/h1-8,17-18H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCIMTAZXYZGMGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CC1=CC=C(C=C1)C2=CC=CC=C2C#N)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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